molecular formula C11H5BrClN3O B8626941 2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine

2-(4-bromophenyl)-5-chloro-[1,3]oxazolo[5,4-d]pyrimidine

Cat. No. B8626941
M. Wt: 310.53 g/mol
InChI Key: DFMVAHQSURUZBO-UHFFFAOYSA-N
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Patent
US08846690B2

Procedure details

The title compound was prepared analogously as described in example 1, steps (a) and (b), using 4-bromo benzoyl chloride in step (a).
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[N:10]=[C:9]([C:11]3[CH:16]=[C:15](C)[C:14](OC)=[C:13](C)[CH:12]=3)[O:8][C:6]=2[N:7]=1.[Br:21]C1C=CC(C(Cl)=O)=CC=1>>[Br:21][C:14]1[CH:15]=[CH:16][C:11]([C:9]2[O:8][C:6]3[N:7]=[C:2]([Cl:1])[N:3]=[CH:4][C:5]=3[N:10]=2)=[CH:12][CH:13]=1

Inputs

Step One
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=CC2=C(N1)OC(=N2)C2=CC(=C(C(=C2)C)OC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C(=O)Cl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1OC=2N=C(N=CC2N1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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